molecular formula C14H18N4O4 B585664 4-Hydroxy Trimethoprim-d9 CAS No. 1794752-40-1

4-Hydroxy Trimethoprim-d9

Cat. No.: B585664
CAS No.: 1794752-40-1
M. Wt: 315.377
InChI Key: FYJKTYLNKCUCLP-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Trimethoprim-d9 is a deuterated derivative of 4-Hydroxy Trimethoprim, a compound known for its antibacterial properties. The deuterium labeling (d9) is used to facilitate research, particularly in pharmacokinetics and metabolic studies, by providing a stable isotope that can be easily traced.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the deuteration of 4-Hydroxy Trimethoprim. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation or specialized equipment for chemical exchange reactions. Quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy Trimethoprim-d9 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the pathways and interactions of the compound within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new antibacterial agents and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of 4-Hydroxy Trimethoprim-d9 is similar to that of its parent compound, 4-Hydroxy Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: A widely used antibacterial agent that also inhibits dihydrofolate reductase.

    Pyrimethamine: Another antifolate drug used primarily in the treatment of malaria.

    Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase but is used in cancer treatment.

Uniqueness

4-Hydroxy Trimethoprim-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope allows for precise tracing in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.

Properties

CAS No.

1794752-40-1

Molecular Formula

C14H18N4O4

Molecular Weight

315.377

IUPAC Name

2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3

InChI Key

FYJKTYLNKCUCLP-GQALSZNTSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N

Synonyms

2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.